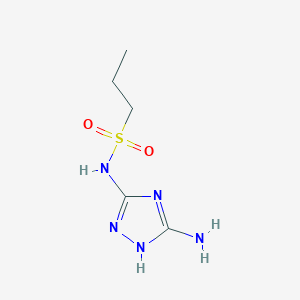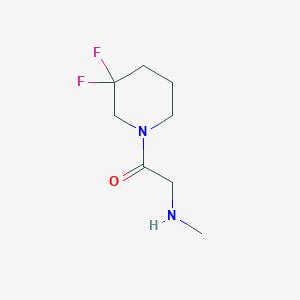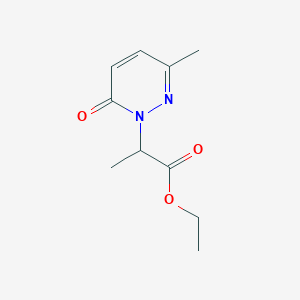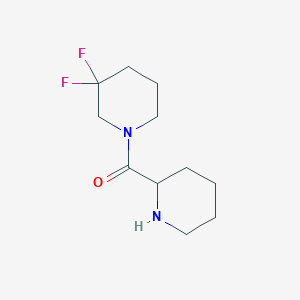
N-(5-アミノ-4H-1,2,4-トリアゾール-3-イル)プロパン-1-スルホンアミド
説明
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide, commonly known as ATS, is a chemical compound that has been widely studied due to its potential applications in the field of biochemistry and medicine. ATS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
プロパンアミドの合成
N-(5-アミノ-4H-1,2,4-トリアゾール-3-イル)プロパン-1-スルホンアミドは、プロパンアミドの合成に使用できます。 プロパンアミドは、その潜在的な生物学的活性のために、医薬品化学など、さまざまな分野で価値があります .
二酸化炭素環状付加反応の触媒
同様のトリアゾール化合物は、エポキシドとの二酸化炭素環状付加反応の触媒として使用されてきました . この用途は、炭素排出量削減を目指したグリーンケミストリー分野において重要です。
細胞毒性剤
トリアゾール誘導体は、その細胞毒性効果について評価されており、がん治療のための潜在的な候補となる可能性があります .
ピリジンスルホンアミドの合成
この化合物は、ピリジンスルホンアミドの合成にも関与することができます。ピリジンスルホンアミドは、医薬品の中間体など、さまざまな用途があります .
1,2,4-トリアゾールのワンポット合成
作用機序
Target of Action
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide primarily targets Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, inhibiting its function . This interaction disrupts the synthesis of ergosterol, leading to alterations in the cell membrane’s structure and function .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include impaired cell membrane function and integrity, leading to fungal cell death .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. It shows greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
生化学分析
Biochemical Properties
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily mediated through the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby inhibiting their activity and modulating various biochemical pathways.
Cellular Effects
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are key regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonds and other non-covalent interactions, thereby inhibiting their activity . This inhibition can lead to the modulation of various biochemical pathways, resulting in changes in cellular function and gene expression. Additionally, the compound can activate certain enzymes by binding to allosteric sites, thereby enhancing their activity and modulating specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to a decrease in its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting the activity of specific enzymes and modulating biochemical pathways . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular function. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been reported to inhibit the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to specific proteins that facilitate its distribution within cells . The localization and accumulation of the compound within specific cellular compartments can also influence its activity and function.
Subcellular Localization
The subcellular localization of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide plays a crucial role in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can be localized to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.
特性
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O2S/c1-2-3-13(11,12)10-5-7-4(6)8-9-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQVKAQRZFTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)


![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)


![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)




